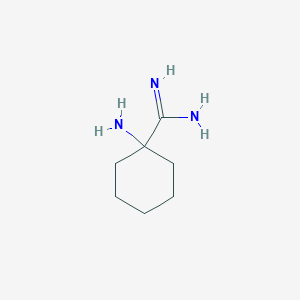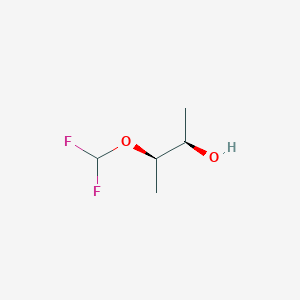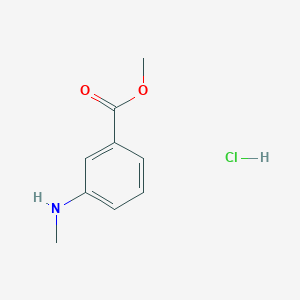
Methyl 3-(methylamino)benzoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(methylamino)benzoate hydrochloride is an organic compound that belongs to the class of benzoates. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the amino group is methylated. This compound is often used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry, biology, and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(methylamino)benzoate hydrochloride typically involves the esterification of 3-aminobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The resulting methyl 3-aminobenzoate is then methylated using methyl iodide in the presence of a base like sodium hydroxide to form Methyl 3-(methylamino)benzoate. Finally, the hydrochloride salt is formed by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to achieve the desired product.
化学反应分析
Types of Reactions
Methyl 3-(methylamino)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to amino compounds.
Substitution: The amino group can undergo substitution reactions with various electrophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives or hydroxyl derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated derivatives.
科学研究应用
Methyl 3-(methylamino)benzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
Methyl 3-(methylamino)benzoate hydrochloride acts as an inhibitor of the enzyme acetylcholinesterase (AChE). By inhibiting AChE, the compound increases the levels of acetylcholine in the body, leading to various physiological and biochemical effects. This mechanism is particularly relevant in the study of neurological disorders and the development of related therapeutics.
相似化合物的比较
Similar Compounds
- Methyl 3-aminobenzoate
- Ethyl 3-aminobenzoate
- Methyl 4-aminobenzoate
- Ethyl 4-aminobenzoate
Uniqueness
Methyl 3-(methylamino)benzoate hydrochloride is unique due to its specific methylation on the amino group, which imparts distinct chemical properties and biological activities. This modification enhances its ability to interact with specific molecular targets, making it a valuable compound in various research applications.
属性
分子式 |
C9H12ClNO2 |
|---|---|
分子量 |
201.65 g/mol |
IUPAC 名称 |
methyl 3-(methylamino)benzoate;hydrochloride |
InChI |
InChI=1S/C9H11NO2.ClH/c1-10-8-5-3-4-7(6-8)9(11)12-2;/h3-6,10H,1-2H3;1H |
InChI 键 |
OVUMVYLZNOSOMS-UHFFFAOYSA-N |
规范 SMILES |
CNC1=CC=CC(=C1)C(=O)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


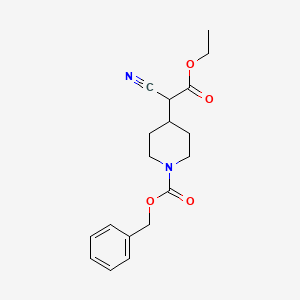
![Pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B13501933.png)
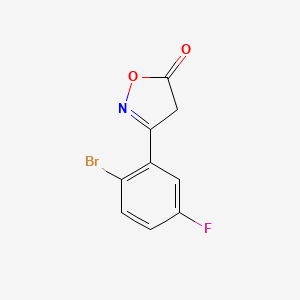
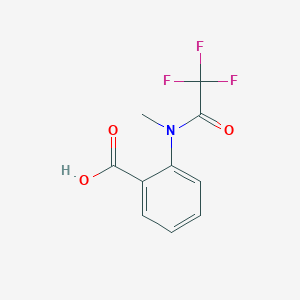
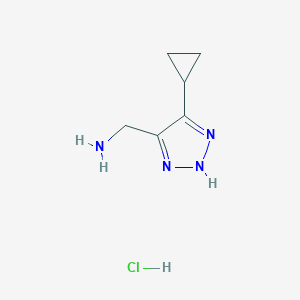
![{4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol](/img/structure/B13501961.png)
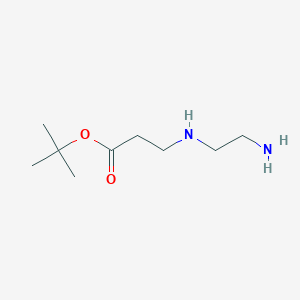
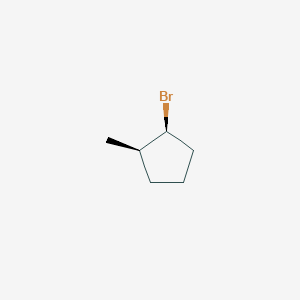


![[2-(3-Methoxyphenyl)spiro[3.3]heptan-2-yl]methanamine](/img/structure/B13502000.png)

